N,N-diethyl-2-(3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)acetamide
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Overview
Description
N,N-diethyl-2-(3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)acetamide is a complex organic compound that features an indole core, a piperazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)acetamide typically involves multiple stepsCommon reagents used in these reactions include dichloromethane, lutidine, and tetrafluoroborate (TBTU) as a coupling agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N,N-diethyl-2-(3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The indole core and piperazine ring allow the compound to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
N,N-diethyl-2-(3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole core, piperazine ring, and methoxyphenyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N,N-diethyl-2-(3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C23H27N5O3
- Molecular Weight : 421.49 g/mol
- CAS Number : 250255-72-2
- SMILES Notation : COc1ccc(cc1)N2CCN(CC2)c3ccc(cc3)N4C=NN(CCC(=O)C)C4=O
The compound exhibits its biological activity primarily through interactions with various receptors in the central nervous system (CNS). It is believed to act as an antagonist at the dopamine D3 receptor and may also influence serotonin receptors. This dual action can potentially modulate various neurochemical pathways, making it a candidate for further studies in neuropharmacology.
Antidepressant and Anxiolytic Effects
Several studies have indicated that compounds structurally similar to this compound exhibit significant antidepressant and anxiolytic effects. For instance, research on piperazine derivatives has shown that modifications can enhance their efficacy in treating mood disorders by increasing selectivity for serotonin receptors .
Anticancer Activity
Recent investigations into related acetamide derivatives have demonstrated promising anticancer properties. A series of studies revealed that certain piperazine-containing compounds can inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy . The mechanism often involves the induction of apoptosis and inhibition of tumor growth.
Urease Inhibition
Another notable biological activity is urease inhibition, which has been explored in various acetamide derivatives. This activity is particularly relevant for developing treatments for conditions like urease-related infections. Compounds similar to this compound have shown enhanced urease inhibitory effects compared to standard drugs used in clinical settings .
Case Studies
- Dopamine D3 Receptor Selectivity : A study focused on the structure-activity relationship (SAR) of piperazine derivatives showed that modifications could significantly enhance D3 receptor affinity while maintaining selectivity over other dopamine receptor subtypes. This selectivity is crucial for minimizing side effects associated with non-selective dopamine agonists .
- In Vivo Studies : In vivo experiments using animal models have indicated that compounds similar to this compound exhibit significant behavioral changes consistent with anxiolytic and antidepressant effects. These findings support the potential therapeutic applications of this compound in treating anxiety and depression .
Data Tables
Properties
IUPAC Name |
N,N-diethyl-2-[3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4/c1-4-28(5-2)25(32)19-31-18-23(22-8-6-7-9-24(22)31)26(33)27(34)30-16-14-29(15-17-30)20-10-12-21(35-3)13-11-20/h6-13,18H,4-5,14-17,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNQRQSAELVVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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